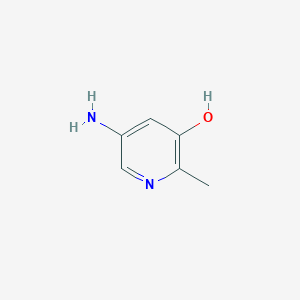

5-Amino-2-methylpyridin-3-ol

描述

Contextualization within Substituted Pyridine (B92270) Chemistry

5-Amino-2-methylpyridin-3-ol belongs to the vast class of substituted pyridines, which are pyridine rings modified with one or more functional groups. The pyridine ring's basic nature and its susceptibility to substitution reactions make it a versatile scaffold in organic synthesis. nih.gov Unlike benzene (B151609), the nitrogen atom in the pyridine ring makes it electron-deficient, which generally favors nucleophilic substitution, particularly at the C-2 and C-4 positions, over electrophilic substitution, which typically occurs at the C-3 position under more demanding conditions. nih.gov

The presence of multiple substituents—an amino group (-NH₂), a methyl group (-CH₃), and a hydroxyl group (-OH)—on the pyridine core of this compound makes it a multifunctional and highly valuable chemical entity. Each functional group imparts distinct reactivity and properties:

The amino group acts as a potent nucleophile and a directing group in further substitution reactions.

The hydroxyl group (in its pyridinol form) can participate in hydrogen bonding and act as a nucleophile or a precursor for ether linkages.

The methyl group provides steric and electronic modulation of the ring.

Modern synthetic strategies for creating such multi-substituted pyridines are diverse and efficient. Traditional multi-step methods are increasingly being replaced by more streamlined approaches like one-pot multicomponent reactions (MCRs), which offer higher atom economy and procedural simplicity. bohrium.com Furthermore, transition-metal catalysis, particularly using cobalt, has emerged as a powerful tool for constructing complex pyridine derivatives through [2+2+2] cycloaddition reactions of alkynes and nitriles. rsc.orgrsc.org These advanced methods enable the precise and regioselective synthesis of highly functionalized pyridines like the title compound.

Historical Trajectory of Related Chemical Entities in Academic Inquiry

The academic journey into compounds like this compound is built upon a rich history of pyridine chemistry. The story begins in 1849 when Scottish chemist Thomas Anderson first isolated pyridine from bone oil. ijpsonline.com Its structural relationship to benzene was later confirmed, establishing it as a key heterocyclic scaffold. This discovery paved the way for synthetic innovations that made pyridine derivatives more accessible for research.

Key milestones in the synthesis of the pyridine ring provided the foundation for exploring its substituted variants. These developments allowed chemists to move from simple extraction to precise, scalable production, which was crucial for the systematic study of more complex derivatives like aminopyridinols.

Table 1: Key Milestones in Pyridine Synthesis

| Year | Discovery/Innovation | Significance |

|---|---|---|

| 1849 | Isolation of pyridine by Thomas Anderson. | Established pyridine as a fundamental heterocyclic scaffold. |

| 1881 | Hantzsch pyridine synthesis developed by Arthur Hantzsch. ijpsonline.com | Provided a versatile method for creating substituted pyridine rings from simple precursors. ijpsonline.com |

The academic inquiry into aminopyridinols, the class to which this compound belongs, gained momentum as researchers began to explore the biological and chemical properties imparted by the combination of amino and hydroxyl functional groups on the pyridine ring. Research into vitamin B6 and its derivatives, such as pyridoxine (B80251), which contains a hydroxymethylpyridin-ol core, highlighted the biological relevance of this structural motif. tandfonline.comacs.org The synthesis of various aminopyridinol isomers and related compounds, such as aminopyridinol-sorafenib hybrids and steroidal pyridines, demonstrates a continued and evolving interest in these structures for applications in medicinal chemistry. tandfonline.comresearchgate.net

Current Research Landscape and Academic Significance of the Chemical Compound

In the current research landscape, this compound and its isomers are recognized as significant building blocks in synthetic and medicinal chemistry. Their academic importance stems from their utility as versatile precursors for more complex molecules. The strategic placement of amino, hydroxyl, and methyl groups allows for a wide range of chemical transformations, making them valuable intermediates.

The compound is part of a family of aminopyridinols that are actively being investigated for various applications:

Ligand Chemistry: The nitrogen and oxygen atoms in the aminopyridinol structure are excellent coordination sites for metal ions. Research has shown that related structures, such as Schiff bases derived from pyridoxal (B1214274) (a vitamin B6 vitamer), can form stable complexes with metals like copper(II). researchgate.netshd-pub.org.rs These metal complexes are studied for their catalytic and biological activities. researchgate.netchemmethod.com

Medicinal Chemistry: Substituted pyridines are a cornerstone of drug discovery. nih.gov Aminopyridinol scaffolds are of particular interest. For instance, the related compound 4-Amino-5-methylpyridin-2-ol is a key precursor in the synthesis of finerenone, a non-steroidal mineralocorticoid receptor antagonist. Furthermore, hybrid molecules combining aminopyridinol structures with known drugs like sorafenib (B1663141) are being synthesized and evaluated for potential anticancer activities. tandfonline.com

Materials Science: The unique electronic and structural properties of functionalized pyridines make them candidates for the development of novel materials, including polymers and dendrimers. evitachem.com

The academic significance of this compound lies not as an end-product itself, but as a sophisticated chemical tool. Its structure represents a convergence of key functional groups on a privileged heterocyclic scaffold, offering chemists a platform for constructing novel and complex molecular architectures with potential applications across scientific disciplines.

Table 2: Properties of Selected Aminomethylpyridin-ol Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| 6-Amino-2-methylpyridin-3-ol | C₆H₈N₂O | 124.14 | Amino group at C6, Methyl at C2, Hydroxyl at C3. smolecule.com |

| 4-Amino-5-methylpyridin-2-ol | C₆H₈N₂O | 124.14 | Amino group at C4, Methyl at C5, Hydroxyl at C2. |

| 5-Amino-4-methylpyridin-3-ol | C₆H₈N₂O | 124.14 | Amino group at C5, Methyl at C4, Hydroxyl at C3. fluorochem.co.uk |

Regioselective and Stereoselective Synthesis of this compound

Achieving the desired 2,3,5-substitution pattern on the pyridine ring requires a strategic approach that carefully controls the introduction of each functional group. The electronic nature of the pyridine ring, being electron-deficient, typically directs nucleophilic substitution to the C2 and C4 positions, while electrophilic substitution is often challenging. Therefore, regioselective synthesis relies heavily on the directing effects of pre-existing substituents or the use of activated intermediates like pyridine N-oxides.

Multi-Step Reaction Sequences and Pathway Optimization

Given the lack of a direct single-step synthesis, the construction of this compound is best accomplished through a multi-step pathway. Pathway optimization is crucial and often involves balancing reaction yields, reagent costs, and operational simplicity. A logical synthetic route could commence from a suitably substituted precursor, such as 3-hydroxy-2-methylpyridine, followed by sequential functionalization.

A plausible pathway involves:

Nitration: Electrophilic nitration of 3-hydroxy-2-methylpyridine. The activating, ortho-, para-directing hydroxyl group at C3 and the weakly activating methyl group at C2 would direct the incoming nitro group to the C5 position.

Reduction: The subsequent reduction of the nitro group at C5 to a primary amine. This transformation is typically achieved with high efficiency using various reducing agents.

An analogous multi-step synthesis has been successfully employed for 2-amino-5-hydroxypyridine, starting from 2-amino-5-bromopyridine (B118841). This sequence involves protection of the amino group, conversion of the bromo group to a methoxy (B1213986) group, deprotection, and finally demethylation to yield the hydroxyl group asianpubs.orgresearchgate.net. Such established sequences provide a validated framework for synthesizing substituted aminopyridinols.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Transformation | Reagents and Conditions | Analogous Yield |

|---|---|---|---|

| 1 | Nitration of 3-hydroxy-2-methylpyridine | HNO₃ / H₂SO₄ | High |

Yields are based on analogous transformations reported in pyridine chemistry literature.

Optimization of such pathways is an area of active research, with continuous flow technologies offering enhanced control over reaction parameters and safety, particularly for hazardous reactions like nitration nih.gov.

Catalytic Approaches in Aminopyridinol Synthesis

Catalysis is fundamental to modern pyridine functionalization, offering efficient and selective routes for C-N and C-O bond formation. Both homogeneous and heterogeneous catalytic systems are employed, each with distinct advantages regarding activity, selectivity, and catalyst recovery.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for pyridine functionalization. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming the C5-amino bond. This approach would involve coupling a precursor like 5-bromo-2-methylpyridin-3-ol (B1281786) with an ammonia (B1221849) equivalent. Protected hydrazine (B178648) derivatives have also been successfully coupled to 2-halopyridines using palladium catalysts with chelating phosphine (B1218219) ligands nih.govlookchem.com. While highly efficient, a key challenge in homogeneous catalysis is the separation of the catalyst from the product mixture youtube.com.

Heterogeneous catalysts are preferred in industrial settings due to their ease of separation and recyclability youtube.comresearchgate.net. For the synthesis of this compound, the most critical application of heterogeneous catalysis is the reduction of the intermediate 2-methyl-5-nitropyridin-3-ol. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a standard and highly efficient method for converting aromatic nitro groups to amines.

Furthermore, heterogeneous cerium-based catalysts have been developed for the N-oxidation of pyridines researchgate.net. The resulting pyridine N-oxides are versatile intermediates that can facilitate subsequent regioselective functionalization, including hydroxylation researchgate.netacs.org.

Table 2: Comparison of Catalytic Systems for Pyridine Functionalization

| Catalytic System | Transformation | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | |||

| Pd-complexes with Buchwald-Hartwig ligands | C-N cross-coupling (Amination) | High activity and selectivity, broad substrate scope nih.govlookchem.com. | Difficult catalyst removal, potential product contamination. |

| Heterogeneous | |||

| Pd/C, PtO₂ | Catalytic Hydrogenation (Nitro reduction) | Easy separation, recyclable, high efficiency. | May require higher pressures/temperatures. |

Novel Reagents and Reaction Conditions for Pyridine Ring Functionalization

Recent advancements in synthetic methodology have introduced novel reagents and conditions that bypass traditional multi-step sequences. These methods often target the direct C-H functionalization of the pyridine ring, which is a highly sought-after transformation for its atom economy.

One innovative approach involves the use of phosphorus ligand-coupling, which enables the direct C-H amination and hydroxylation of pyridines using ammonia and water, respectively digitellinc.com. This method proceeds through a site-selective pyridylphosphonium salt, followed by ligand-coupling to install the amino or hydroxyl group.

Photocatalysis has also emerged as a powerful tool. A metal-free method for the C3-selective hydroxylation of pyridines has been developed, which proceeds via the photochemical valence isomerization of pyridine N-oxides acs.org. Irradiating the N-oxide intermediate with UV light leads to an oxaziridine, which rearranges to afford the 3-hydroxypyridine (B118123) derivative. This strategy offers a unique way to install the hydroxyl group at the C3 position, a task that is often challenging using classical electrophilic or nucleophilic substitution methods acs.org. These cutting-edge techniques hold promise for more direct and efficient syntheses of complex pyridinols.

Advanced Precursor Derivatization Strategies

The synthesis of highly substituted pyridines like this compound often relies on the strategic derivatization of simpler, more readily available pyridine precursors. This involves a sequence of reactions that sequentially builds the desired functionality onto the starting heterocycle. The choice of precursor and the order of transformations are critical for achieving the correct regiochemistry.

A well-documented strategy for a related compound, 2-amino-5-hydroxypyridine, highlights this approach effectively. The synthesis starts with 2-amino-5-bromopyridine and proceeds through four key steps:

Protection: The 2-amino group is protected, for instance, by forming a 2,5-dimethylpyrrole derivative, to prevent it from interfering with subsequent reactions asianpubs.orgresearchgate.net.

Methoxylation: The C5-bromo group is substituted with a methoxy group via a nucleophilic aromatic substitution reaction using sodium methoxide.

Deprotection: The amino group is unmasked using hydroxylamine (B1172632) hydrochloride asianpubs.orgresearchgate.net.

Demethylation: The C5-methoxy group is cleaved, typically using strong acid like H₂SO₄, to reveal the final hydroxyl group asianpubs.orgresearchgate.net.

This sequence demonstrates how a halogenated precursor can be effectively derivatized to install a hydroxyl group. A similar strategy could be envisioned for this compound, potentially starting from a precursor like 3-bromo-2-methyl-5-nitropyridine. The bromo and nitro groups could then be sequentially converted into the required hydroxyl and amino functionalities using analogous substitution and reduction chemistries. The use of functionalized aminopyridine precursors is also common in multicomponent reactions to build more complex fused heterocyclic systems nih.gov.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-hydroxypyridine |

| 3-hydroxy-2-methylpyridine |

| 2-methyl-5-nitropyridin-3-ol |

| 2-amino-5-bromopyridine |

| 5-bromo-2-methylpyridin-3-ol |

| 3-bromo-2-methyl-5-nitropyridine |

| Pyridine N-oxide |

| Oxaziridine |

| 3-hydroxypyridine |

| 2,5-dimethylpyrrole |

| Sodium methoxide |

| Hydroxylamine hydrochloride |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide (PtO₂) |

| Raney Nickel |

An in-depth exploration of the synthetic pathways leading to this compound reveals a landscape of sophisticated chemical transformations. These methodologies leverage fundamental reactions in heterocyclic chemistry, tailored to construct and functionalize the pyridine core, and increasingly incorporate principles of green chemistry to enhance sustainability.

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXIJVRNUUKIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575857 | |

| Record name | 5-Amino-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57183-27-4 | |

| Record name | 5-Amino-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Amino 2 Methylpyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 5-Amino-2-methylpyridin-3-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for piecing together the molecular puzzle by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, this would primarily show a correlation between the two aromatic protons on the pyridine (B92270) ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbon atoms they are attached to, providing one-bond ¹H-¹³C connectivity. columbia.edu It allows for the definitive assignment of carbon signals based on their attached, and usually pre-assigned, proton signals. For instance, the proton signal of the methyl group will show a cross-peak to the methyl carbon signal. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data and 2D NMR Correlations for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for substituted pyridines. They are reported in ppm.

| Atom Position | ¹H δ (ppm) | ¹³C δ (ppm) | COSY (¹H-¹H) Correlations | HMBC (¹H-¹³C) Correlations |

| C2 | - | ~145.0 | - | H-C4, H-CH₃ |

| C3 | - | ~148.0 | - | H-C4, H-CH₃ |

| C4 | ~6.80 | ~115.0 | H-C6 | C2, C5, C6 |

| C5 | - | ~130.0 | - | H-C4, H-C6, H-NH₂ |

| C6 | ~7.50 | ~125.0 | H-C4 | C2, C4, C5 |

| -CH₃ | ~2.30 | ~18.0 | - | C2, C3 |

| -OH | ~9.50 | - | - | C3, C4 |

| -NH₂ | ~5.00 | - | - | C4, C5, C6 |

Solid-State NMR for Polymorphic Analysis

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid, crystalline state. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is a powerful tool for their characterization.

For derivatives like 5-amino-2-methylpyridinium hydrogen fumarate (B1241708), ssNMR techniques such as ¹H-¹³C and ¹H-¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) are employed. nih.govrsc.org These experiments can detect subtle differences in the local chemical environment of nuclei in different crystal lattices. Polymorphs will often exhibit distinct chemical shifts for the same nuclei due to variations in molecular packing, conformation, and intermolecular interactions, especially hydrogen bonding. nih.gov The analysis of ¹⁴N or ¹⁵N chemical shifts can be particularly informative about the hydrogen-bonding environment of the amino group and the pyridine nitrogen. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Table 2: Key Vibrational Frequencies and Assignments for this compound Note: Frequencies (ν) are approximate ranges and given in cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| O-H (hydroxyl) | ν(O-H) stretch | 3200 - 3600 | Broad band, sensitive to H-bonding |

| N-H (amino) | ν(N-H) stretch | 3300 - 3500 | Two bands (asymmetric & symmetric) |

| C-H (aromatic) | ν(C-H) stretch | 3000 - 3100 | Sharp peaks |

| C-H (methyl) | ν(C-H) stretch | 2850 - 3000 | Asymmetric and symmetric stretches |

| C=C, C=N (ring) | ν(C=C/C=N) stretch | 1450 - 1650 | Multiple sharp bands characteristic of the pyridine ring |

| N-H (amino) | δ(N-H) bend | 1590 - 1650 | Scissoring vibration |

| C-O (hydroxyl) | ν(C-O) stretch | 1200 - 1300 | Strong band |

| C-N (amino) | ν(C-N) stretch | 1250 - 1350 | Strong band |

Elucidation of Hydrogen Bonding Networks

The presence of both hydroxyl and amino groups makes this compound a prime candidate for forming extensive intermolecular hydrogen bonds. khanacademy.org These interactions significantly influence the position and shape of the O-H and N-H stretching bands in the IR spectrum. nih.gov In the solid state or in concentrated solutions, hydrogen bonding causes these bands to become broader and shift to lower frequencies (a red-shift) compared to the gas phase or dilute solutions in non-polar solvents. nih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen-bonding network. nih.gov Theoretical calculations are often paired with experimental spectra to model these interactions and assign specific spectral features to distinct hydrogen-bonding motifs. nih.gov

Conformational Analysis

While the pyridine ring is rigid, rotation around the C-O and C-N bonds could theoretically lead to different conformers. Vibrational spectroscopy can be used to study this, as different conformers may give rise to distinct vibrational frequencies. By comparing experimental IR and Raman spectra with spectra calculated for different potential conformations (using methods like Density Functional Theory), the most stable conformation in a given state (solid, liquid, or gas) can be determined. nih.govresearchgate.net Changes in the spectra upon variations in temperature or solvent can indicate a shift in the conformational equilibrium.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information. whitman.edu

For this compound (Molecular Formula: C₆H₈N₂O), the molecular weight is 124.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 124. As an odd-electron species, the molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. chemguide.co.uk The analysis of these fragment ions helps to confirm the molecular structure. nih.gov

Common fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃): A peak at m/z 109 (M-15) would indicate the cleavage of the methyl group.

Loss of carbon monoxide (CO): A peak at m/z 96 (M-28) is characteristic of phenols and related hydroxy-aromatics.

Loss of hydrogen cyanide (HCN): Cleavage of the pyridine ring can lead to the loss of HCN, resulting in a peak at m/z 97 (M-27). This is a common fragmentation pathway for pyridine-containing compounds.

Alpha-cleavage: Cleavage of the bond adjacent to the amino group is a characteristic fragmentation for amines. miamioh.edu

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 124 | [C₆H₈N₂O]⁺˙ | - (Molecular Ion) |

| 109 | [C₅H₅N₂O]⁺ | •CH₃ |

| 97 | [C₅H₇NO]⁺˙ | HCN |

| 96 | [C₅H₈N₂]⁺˙ | CO |

| 81 | [C₄H₅N₂]⁺ | CO + •CH₃ |

| 69 | [C₄H₅N]⁺˙ | CO + HCN |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the calculation of a molecule's exact mass, which can then be matched to a unique elemental formula, distinguishing it from other isobaric compounds.

For this compound (C₆H₈N₂O), HRMS provides definitive confirmation of its molecular formula. By measuring the m/z value of the protonated molecule, [M+H]⁺, to four or more decimal places, the experimental mass can be compared against the theoretical exact mass. The difference, measured in parts per million (ppm), serves as a key indicator of the confidence in the assigned formula. Modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, routinely achieve mass accuracies below 5 ppm, providing a high degree of certainty in structural assignments. researchgate.net

Table 1: Theoretical Exact Mass Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] | C₆H₈N₂O | 124.06366 |

| [M+H]⁺ | C₆H₉N₂O⁺ | 125.07149 |

| [M+Na]⁺ | C₆H₈N₂ONa⁺ | 147.05344 |

This table presents the calculated theoretical exact masses for the neutral molecule and its common adducts, which are used as reference values in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. encyclopedia.pub This process provides detailed information about the molecule's connectivity and is crucial for distinguishing between structural isomers. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 125.07) would be isolated in the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed. nih.gov

The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds. Plausible fragmentation pathways for this compound would involve the loss of small neutral molecules or radicals from the parent ion. This structural fingerprint allows for unambiguous confirmation of the compound's identity. unito.it

Table 2: Plausible MS/MS Fragmentation of Protonated this compound ([C₆H₉N₂O]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 125.07 | 110.05 | CH₃ |

| 125.07 | 97.06 | CO |

| 125.07 | 98.05 | HCN |

This table outlines hypothetical fragmentation pathways based on the chemical structure. Actual experimental data would be required for definitive confirmation.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-Crystal X-ray Diffraction of this compound and its Adducts

While the crystal structure of this compound itself is not detailed in recent literature, a comprehensive analysis of its adduct with fumaric acid, 5-amino-2-methylpyridinium hydrogen fumarate, has been performed. nih.govamanote.com Single-crystal X-ray diffraction (SXRD) studies on this salt were conducted at both 150 K and 300 K, providing detailed structural information. amanote.com

The analysis confirmed the transfer of a proton from one of the carboxylic acid groups of fumaric acid to the pyridine nitrogen of this compound, forming the 5-amino-2-methylpyridinium cation and the hydrogen fumarate anion. amanote.com The crystallographic data obtained from this study provide a definitive structural characterization of this adduct.

Table 3: Selected Crystal Data for 5-Amino-2-methylpyridinium Hydrogen Fumarate

| Parameter | Value at 150 K | Value at 300 K |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 12.3384(3) | 12.4827(3) |

| b (Å) | 5.16330(10) | 5.22270(10) |

| c (Å) | 16.9038(4) | 17.0253(4) |

| β (°) | 94.629(2) | 94.137(2) |

| Volume (ų) | 1072.08(4) | 1107.41(4) |

Data sourced from a 2020 study by Corlett et al. amanote.com

Co-crystallization Studies and Supramolecular Interactions

Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. The study of the 5-amino-2-methylpyridinium hydrogen fumarate salt is a prime example of a co-crystallization study that reveals the intricate network of non-covalent interactions governing the crystal packing. nih.gov

The supramolecular assembly of this co-crystal is dominated by a robust network of hydrogen bonds. A notable feature is the formation of a "base-acid-base-acid" ring motif, established through hydrogen bonds connecting the pyridinium (B92312) cation, the amine group, and the carboxylate groups of the hydrogen fumarate anions. nih.govamanote.com These interactions link the components into chains, which are then further cross-linked to form layers. This detailed understanding of supramolecular interactions is critical for crystal engineering and modulating the physicochemical properties of the compound.

Table 4: Key Hydrogen Bond Parameters in 5-Amino-2-methylpyridinium Hydrogen Fumarate at 150 K

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N1-H1···O4 | 0.90(2) | 1.83(2) | 2.7231(15) | 171(2) |

| N2-H2A···O2 | 0.89(2) | 1.94(2) | 2.8229(16) | 171(2) |

| O1-H1A···O3 | 0.93(3) | 1.62(3) | 2.5414(15) | 171(3) |

Data represents the primary hydrogen bonds forming the key structural motifs. Sourced from Corlett et al. (2020). amanote.com

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical characterization of chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light, which is a unique property of enantiomers.

The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD signal. However, if a chiral center were introduced into the molecule, for example, through substitution at the methyl group or by forming a derivative with a chiral auxiliary, these techniques would become critical for its analysis.

For a hypothetical chiral derivative, CD spectroscopy would measure the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with positive or negative peaks (known as Cotton effects), is a unique fingerprint for a specific enantiomer. nih.gov This allows for the determination of the molecule's absolute configuration (by comparison with theoretical calculations or standards) and its enantiomeric purity. nih.gov To date, specific studies applying chiroptical spectroscopy to chiral derivatives of this compound are not prominent in the scientific literature, but the methodology remains a standard and powerful tool for any such compounds that may be synthesized in the future.

Computational and Theoretical Investigations of 5 Amino 2 Methylpyridin 3 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating the energies of different molecular states.

While direct DFT studies on 5-Amino-2-methylpyridin-3-ol are not extensively documented in the reviewed literature, a comprehensive DFT analysis has been performed on a closely related Schiff base derivative, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol. shd-pub.org.rsresearchgate.net In that study, DFT methods were employed to investigate structural parameters, vibrational frequencies, and electronic properties. shd-pub.org.rsresearchgate.net The calculations confirmed that the optimized geometry of the free Schiff base ligand is not planar. researchgate.net Such studies typically use functionals like B3LYP to achieve a balance between accuracy and computational cost. The consistency between DFT-computed values and experimental data in such studies confirms the suitability of the optimized geometries for understanding the molecule's structure. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations, which provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net For the Schiff base derivative, a high energy gap was found, indicating that the compound is stable. researchgate.net

Table 1: Representative Parameters from DFT Calculations on a Related Pyridinol Derivative

| Parameter | Method/Functional | Finding | Source |

|---|---|---|---|

| Geometry Optimization | DFT | The optimized geometry of the free ligand is not planar. | researchgate.net |

| Stability | DFT | High HOMO-LUMO energy gap suggests chemical stability. | researchgate.net |

This table is illustrative of the types of data obtained from DFT studies on similar structures, as specific data for this compound was not available in the searched literature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While DFT is itself a type of ab initio method, this term often refers to wavefunction-based methods like Møller–Plesset perturbation theory (MP2) which can offer higher accuracy for certain properties. nih.gov Detailed high-level ab initio electronic structure determinations specifically for this compound are not prominently featured in the available research literature. Such studies would be valuable for providing benchmark data on its electronic properties and for refining the understanding of its reactivity.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can reveal the conformational landscape of a molecule, showing how it flexes, bends, and changes shape in different environments. For flexible molecules, MD is crucial for understanding which conformations are most populated and how the molecule interacts with its surroundings, such as solvent molecules or biological receptors. Currently, specific MD simulation studies focused on exploring the conformational landscape of this compound have not been identified in the reviewed scientific literature.

Tautomerism and Isomerism Studies of Pyridinol Derivatives

Pyridinol and its derivatives are well-known to exist as an equilibrium mixture of tautomers, primarily the enol (-OH) and keto (=O) forms. scispace.com The position of this equilibrium is a critical factor that influences the compound's chemical and biological activity. Computational studies are essential for determining the relative stabilities of these tautomers. scispace.com

Computational chemistry allows for the precise calculation of the energies of different tautomers, revealing the energetic landscape of their interconversion. nih.gov For pyridinol derivatives, this typically involves comparing the stability of the hydroxy-pyridine form (enol) with the pyridone form (keto).

A DFT study on a Schiff base containing the 2-methylpyridin-3-ol core found that the enol tautomer is the most stable form. shd-pub.org.rsresearchgate.net The investigation involved calculating the Gibbs free energy difference (ΔG) between the possible tautomers, with the results confirming the energetic preference for the enol structure. researchgate.net In a related study on 2-amino-4-methylpyridine, the canonical amino structure was found to be significantly more stable (by 13.60 kcal/mol) than its imine tautomer. nih.gov The energy barrier for the proton transfer between these forms was calculated to be substantial, at 44.81 kcal/mol. nih.gov These findings highlight the utility of computational methods in quantifying the stability and interconversion barriers of tautomeric forms.

Table 2: Tautomeric Stability in Pyridine (B92270) Derivatives

| Compound System | Method | Most Stable Tautomer | Energy Difference (kcal/mol) | Source |

|---|---|---|---|---|

| 2-methylpyridin-3-ol derivative | DFT | Enol | - | shd-pub.org.rsresearchgate.net |

The equilibrium between tautomers can be dramatically influenced by the surrounding solvent. mdpi.commdpi.com Solvents, particularly polar ones, can stabilize one tautomer over another through interactions like hydrogen bonding. nih.gov The polarizable continuum model (PCM) is a common computational approach used to simulate the effects of a solvent on molecular properties, including tautomeric stability. mdpi.com

Generally, for hydroxypyridine-pyridone equilibria, an increase in solvent polarity can shift the balance. mdpi.comnih.gov This is because the keto (pyridone) form is often more polar than the enol (hydroxypyridine) form, and is therefore preferentially stabilized by polar solvents. nih.gov Studies on related heterocyclic systems like aminopurines and thiadiazoles have shown that solvation enhances the electronic effects of substituent groups and can alter tautomeric preferences. mdpi.comnih.gov For instance, in some aminopurines, the N7H tautomer becomes more stable than the N9H form in more polar solvents. mdpi.com While specific data for this compound is lacking, these principles indicate that its tautomeric equilibrium would also be sensitive to the solvent environment.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a chemist's intuitive picture of bonding and electron distribution in a molecule. It examines the interactions between filled "donor" and empty "acceptor" NBOs, quantifying the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. uni-muenchen.deresearchgate.net

In the theoretical study of the related compound, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, NBO analysis revealed significant intramolecular charge transfer interactions. The stabilization energy E(2) associated with these delocalizations from donor to acceptor orbitals is a key indicator of the strength of these interactions. Higher E(2) values signify a more intense interaction.

Table 1: Selected NBO Analysis Data for a Structurally Similar Pyridine Derivative researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O1 | π* (C3-C4) | 25.8 |

| LP (1) N2 | σ* (C5-C6) | 5.2 |

| π (C2-N1) | π* (C3-C4) | 18.9 |

| π (C5-C6) | π* (C2-N1) | 21.3 |

Note: The data presented is for (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol. Atom numbering may differ from this compound.

Atoms In Molecules (AIM) Analysis for Bonding Characteristics and Electron Density Distributions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to characterize the nature of chemical bonds. researchgate.net By locating the bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

For covalent bonds, the electron density at the BCP is high, and the Laplacian is negative (∇²ρ < 0), indicating a concentration of electron density. For closed-shell interactions, the electron density is lower, and the Laplacian is positive (∇²ρ > 0), indicating a depletion of electron density at the BCP.

In the analysis of the aforementioned pyridine derivative, AIM theory was used to evaluate the strength of various bonding interactions. researchgate.net The C-C and C-N bonds within the pyridine ring exhibited high electron density and negative Laplacian values, characteristic of covalent bonds. Furthermore, AIM analysis was employed to characterize intramolecular hydrogen bonds, which play a significant role in determining the conformation and stability of the molecule. The presence of a BCP between a hydrogen donor and an acceptor atom, along with specific topological properties, confirms the existence and strength of such interactions. researchgate.net

Table 2: AIM Topological Parameters for Selected Bonds in a Structurally Similar Pyridine Derivative researchgate.net

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C2-N1 | 0.325 | -0.987 |

| C3-C4 | 0.301 | -0.765 |

| O1-H1 (Hydrogen Bond) | 0.045 | 0.132 |

| N2-H2...O1 (Hydrogen Bond) | 0.028 | 0.098 |

Note: The data presented is for (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol. Atom numbering may differ from this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides valuable tools for predicting various spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). These theoretical predictions are instrumental in the interpretation and assignment of experimental spectra. DFT and time-dependent DFT (TD-DFT) are commonly used methods for these purposes. nih.gov

For the related compound, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, DFT calculations were performed to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies were found to be in good agreement with the experimental IR data, allowing for a detailed assignment of the vibrational modes. researchgate.net Similarly, the ¹H and ¹³C NMR chemical shifts were computed using the Gauge-Independent Atomic Orbital (GIAO) method and showed good correlation with the experimental NMR spectra. researchgate.net

The electronic properties and UV-Vis spectrum were investigated using TD-DFT. The calculations provided insights into the electronic transitions, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the corresponding absorption wavelengths. These theoretical predictions are crucial for understanding the electronic structure and photophysical properties of the molecule.

Table 3: Predicted Spectroscopic Data for a Structurally Similar Pyridine Derivative researchgate.net

| Spectroscopic Parameter | Calculated Value |

| Major IR Frequency (C=N stretch) | 1625 cm⁻¹ |

| ¹H NMR Chemical Shift (Phenolic OH) | 12.5 ppm |

| ¹³C NMR Chemical Shift (C-O) | 160.2 ppm |

| Electronic Transition (λ_max) | 398 nm |

Note: The data presented is for (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol and may not be representative of this compound.

Exploration of Chemical Reactivity and Mechanistic Pathways of 5 Amino 2 Methylpyridin 3 Ol

Reaction Kinetics and Thermodynamics of 5-Amino-2-methylpyridin-3-ol Transformations

Specific experimental kinetic and thermodynamic data for the transformations of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from the fundamental principles of physical organic chemistry.

Kinetic Considerations: The kinetics of reactions involving this molecule are dictated by the activation energy (Ea) of the rate-determining step. For electrophilic aromatic substitution, the first step—the attack of the electrophile on the aromatic ring to form a carbocation intermediate (a sigma complex or arenium ion)—is typically the slow, rate-determining step because it temporarily disrupts aromaticity. masterorganicchemistry.com The presence of three electron-donating groups (amino, hydroxyl, and methyl) on the pyridine (B92270) ring increases the electron density of the ring, making it more nucleophilic. This increased nucleophilicity lowers the activation energy for electrophilic attack compared to unsubstituted pyridine, thus increasing the reaction rate. Conversely, for nucleophilic attack on the ring, these same electron-donating groups would decrease the reaction rate.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com The pyridine ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. This deactivation makes EAS reactions on pyridine require more forcing conditions.

However, the reactivity of the this compound ring is significantly modified by its three substituents. The amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups are all classified as activating groups because they donate electron density to the ring, thereby stabilizing the positive charge in the carbocation intermediate of the EAS mechanism. libretexts.org The -NH2 and -OH groups are strong activators through resonance (electron donation via their lone pairs), while the -CH3 group is a weaker activator, donating electron density primarily through an inductive effect. youtube.com

All three substituents are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. youtube.com In this compound, the available positions for substitution are C4 and C6.

| Substituent | Position | Activating/Deactivating Effect | Directing Influence | Positions Directed To |

|---|---|---|---|---|

| -CH3 | C2 | Activating (Weak) | Ortho, Para | C3 (occupied), C6 |

| -OH | C3 | Activating (Strong) | Ortho, Para | C2 (occupied), C4 |

| -NH2 | C5 | Activating (Strong) | Ortho, Para | C4, C6 |

Regioselectivity and Steric Hindrance Effects

Regioselectivity in EAS reactions is determined by the cumulative electronic effects of the substituents and any steric constraints.

Electronic Effects: The positions on the ring are activated by the substituents as follows:

Position C4: Activated by being ortho to the strong activating -OH group and ortho to the strong activating -NH2 group.

Position C6: Activated by being para to the strong activating -NH2 group and ortho to the weaker activating -CH3 group.

The synergistic activation at the C4 and C6 positions by the powerful -OH and -NH2 groups makes these two sites the most probable locations for electrophilic attack. The combined electron-donating effects strongly overcome the inherent deactivation of the pyridine nitrogen.

Steric Effects: Steric hindrance can play a crucial role in determining the final product distribution.

Attack at C4: This position is flanked by the -OH group at C3 and the -NH2 group at C5. While these groups are not excessively large, they can exert some steric influence.

Attack at C6: This position is adjacent to the -NH2 group at C5. The C2 position is occupied by a methyl group, which is relatively small but can still provide some steric hindrance, potentially disfavoring attack at adjacent positions. However, since C6 is not directly adjacent to the C2-methyl group, the steric hindrance is less pronounced compared to what might be expected at the C3 position if it were available.

Given the powerful electronic activation at both C4 and C6, the precise outcome would likely be a mixture of products, with the ratio depending on the size of the incoming electrophile and the specific reaction conditions.

| Position for Attack | Electronic Factors | Steric Factors | Predicted Outcome |

|---|---|---|---|

| C4 | Strongly activated (ortho to -OH and -NH2) | Moderate steric hindrance from adjacent groups | Favored electronically |

| C6 | Strongly activated (para to -NH2, ortho to -CH3) | Less steric hindrance | Potentially favored if the electrophile is bulky |

Nucleophilic Attack and Addition Reactions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack than benzene. This can lead to nucleophilic aromatic substitution (SNAr) reactions, particularly if a good leaving group is present at a position activated by the ring nitrogen (the ortho or para positions).

In the case of this compound, the situation is complex. The molecule lacks a conventional leaving group like a halide. Furthermore, the presence of the strong electron-donating -NH2, -OH, and -CH3 groups increases the electron density of the ring, which counteracts the electron-withdrawing effect of the ring nitrogen. This donation of electron density deactivates the ring toward nucleophilic attack. Therefore, direct nucleophilic substitution on the carbon atoms of the pyridine ring is unlikely to occur under standard conditions.

However, the functional groups themselves can participate in nucleophilic reactions. The oxygen of the hydroxyl group and the nitrogen of the amino group possess lone pairs of electrons and can act as nucleophiles. For instance, after deprotonation by a base, the resulting phenoxide-like oxygen at C3 would be a potent nucleophile, capable of reacting with electrophiles such as alkyl halides in Williamson ether synthesis-type reactions.

Oxidation and Reduction Pathways of Functional Groups

The functional groups on this compound offer several pathways for oxidation and reduction reactions.

Oxidation Pathways: The molecule contains three groups susceptible to oxidation: the methyl, hydroxyl, and amino groups.

Methyl Group (-CH3): Alkyl groups on pyridine rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3) under harsh conditions. researchgate.net This would convert the 2-methyl group into a 2-carboxylic acid group.

Hydroxyl Group (-OH): The phenolic hydroxyl group is readily oxidized. Depending on the oxidant and conditions, oxidation can lead to the formation of quinone-like structures or result in polymerization and ring degradation.

Amino Group (-NH2): Aromatic amines are also sensitive to oxidation, which can yield a variety of products, including nitroso, nitro, or azo compounds, or lead to polymerization. The oxidation of amino-substituted quinolines has been shown to produce oligomeric materials. hacettepe.edu.tr

Reduction Pathways: The primary site for reduction is the aromatic pyridine ring.

Pyridine Ring: The aromatic ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a catalyst such as palladium (Pd), platinum (Pt), or rhodium (Rh). The stability of the aromatic system means these conditions are often vigorous.

| Reaction Type | Functional Group | Typical Reagents | Expected Product |

|---|---|---|---|

| Oxidation | -CH3 (at C2) | KMnO4, heat | -COOH (Carboxylic acid) |

| Oxidation | -OH (at C3) / -NH2 (at C5) | Strong oxidants (e.g., H2O2, persulfates) | Complex mixtures, potential polymerization |

| Reduction | Pyridine Ring | H2 / Pd, Pt, or Rh | Piperidine Ring |

Acid-Base Equilibria and Protonation States in Different Media

This compound is an amphoteric compound, meaning it possesses both acidic and basic functional groups and can react as either an acid or a base.

Basic Centers: The molecule has two basic sites: the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is basic due to the lone pair of electrons in an sp2 hybrid orbital. The amino group is also basic due to the lone pair on its nitrogen atom. The pKa of the conjugate acid of pyridine is about 5.2, while that for aniline (B41778) is about 4.6. The substituents on the ring will modify these values, but they provide a reasonable estimate.

Acidic Center: The hydroxyl group at the C3 position is phenolic and therefore weakly acidic. The pKa of phenol (B47542) is approximately 10.

The protonation state of the molecule is highly dependent on the pH of the surrounding medium.

In strongly acidic solution (e.g., pH < 2): Both the pyridine nitrogen and the amino nitrogen will be protonated, and the molecule will carry a net positive charge. The species would be 5-ammonio-2-methylpyridin-3-ol with a protonated ring nitrogen.

In moderately acidic to neutral solution (e.g., pH 4-7): There will be a complex equilibrium between different protonated forms. The pyridine nitrogen and the amino group will be partially protonated, and the molecule could exist as a mixture of neutral and singly protonated species.

In strongly basic solution (e.g., pH > 11): The phenolic hydroxyl group will be deprotonated to form a phenoxide anion. The amino group and the pyridine nitrogen will be in their neutral, unprotonated forms. The molecule will carry a net negative charge.

The determination of which group is protonated or deprotonated at a given pH is guided by the Henderson-Hasselbalch equation. As a general rule, if the pH is less than the pKa of a functional group's conjugate acid, the group will exist predominantly in its protonated form. youtube.com If the pH is greater than the pKa, the deprotonated form will dominate.

| pH Range | Pyridine Nitrogen (pKa ~5) | Amino Group (pKa ~4-5) | Hydroxyl Group (pKa ~10) | Predominant Species |

|---|---|---|---|---|

| pH < 2 | Protonated (-N+H-) | Protonated (-NH3+) | Neutral (-OH) | Dicationic |

| pH ~ 6 | Largely deprotonated (-N=) | Largely deprotonated (-NH2) | Neutral (-OH) | Neutral |

| pH > 11 | Deprotonated (-N=) | Deprotonated (-NH2) | Deprotonated (-O-) | Anionic |

Design, Synthesis, and Characterization of Novel Derivatives and Analogs of 5 Amino 2 Methylpyridin 3 Ol

Scaffold Modification and Diversity-Oriented Synthesis

The modification of the 5-Amino-2-methylpyridin-3-ol scaffold is a key strategy for generating a diverse library of novel compounds. Diversity-oriented synthesis leverages the reactive sites of the molecule—the amino and hydroxyl groups, as well as the pyridine (B92270) ring itself—to introduce a wide array of functional groups and structural motifs.

Introduction of Heterocyclic Moieties

The incorporation of additional heterocyclic rings onto the this compound framework can significantly alter its steric and electronic properties. While direct examples involving this specific molecule are not extensively documented in readily available literature, the principles of heterocyclic synthesis using amino acid precursors provide a foundational approach. For instance, the amino group can serve as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles.

One common strategy involves the reaction of an amino group with phthalic anhydride (B1165640) in an acidic medium, which can lead to the formation of six-membered pyridazine (B1198779) derivatives through a nucleophilic attack followed by ring closure. Another approach is the synthesis of thiazepine derivatives, which can be achieved by first converting the amino acid into a thiourea (B124793) derivative, followed by reaction with a suitable dielectrophile like 1,4-dibromobutane. These synthetic pathways highlight the potential for expanding the heterocyclic system of this compound.

Alkylation, Acylation, and Arylation of Amino and Hydroxyl Groups

Alkylation can be achieved under additive-free conditions using supported metal nanoparticle catalysts. For example, platinum nanoparticles on an aluminum oxide support have been shown to catalyze the α-alkylation of 2-methylquinoline (B7769805) with various alcohols. This "borrowing-hydrogen" pathway involves the dehydrogenation of the alcohol to an aldehyde, followed by an aldol (B89426) condensation and subsequent hydrogenation. A similar strategy could potentially be applied to the methyl group of this compound. Base-mediated alkylation of N-tosyl sulfonamides is another common method for the N-alkylation of amino acids.

Acylation of amino groups is a straightforward process, often involving reaction with acyl chlorides or anhydrides. For instance, the acylation of 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide with acetic anhydride or benzoyl chloride has been reported to yield 3-substituted products.

Arylation of the amino group can be accomplished using palladium-catalyzed cross-coupling reactions. Methods have been developed for the N-arylation of 2-aminothiazoles with aryl bromides and triflates, demonstrating broad substrate scope. These conditions could likely be adapted for the arylation of the amino group in this compound.

Synthesis of Schiff Bases and Metal Chelates of this compound

The presence of both an amino and a hydroxyl group makes this compound an excellent precursor for the synthesis of Schiff bases, which are versatile ligands in coordination chemistry. These Schiff bases can then be used to form stable complexes with a variety of metal ions.

Coordination Chemistry and Ligand Design

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine or azomethine group (–C=N–) is a key feature for coordinating with metal ions. When derived from molecules like this compound, which also contains a hydroxyl group, the resulting Schiff base ligands can act as bidentate or tridentate chelating agents, coordinating to metal ions through the imine nitrogen and the deprotonated phenolic oxygen.

The design of these ligands can be tailored to achieve specific coordination geometries and to stabilize metal ions in various oxidation states. The electronic properties of the Schiff base, and thus the stability of the resulting metal complex, can be fine-tuned by the choice of the aldehyde or ketone used in the condensation reaction.

A study on a Schiff base derived from 2-amino-3-hydroxypyridine (B21099) and 2,4-dihydroxybenzaldehyde (B120756) demonstrated its ability to form stable complexes with Cu(II), Co(II), Ni(II), Mn(II), and UO₂(II) acetates. The formation of these complexes was confirmed by various spectroscopic techniques.

Structural Analysis of Metal Complexes

The structures of metal complexes with Schiff base ligands derived from amino-hydroxy-pyridines are typically elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. A shift in the C=N stretching vibration and the disappearance or shift of the O-H stretching vibration are indicative of complex formation.

In one example, the structural analysis of a Cu(II) complex with a Schiff base ligand, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, revealed that the ligand acts as a tridentate N₂O donor. It coordinates to the Cu²⁺ ion through the deprotonated phenolic oxygen, the azomethine nitrogen, and the amine nitrogen. The resulting complex was found to have a square planar geometry, with a chloro ligand occupying the fourth coordination position. Density Functional Theory (DFT) calculations are also often employed to complement experimental data and provide insights into the electronic structure and stability of these complexes.

| Complex | Metal Ion | Coordination Geometry | Ligand Denticity | Key Spectroscopic Features |

| [Cu(L)Cl] | Cu(II) | Square Planar | Tridentate (N₂O) | Shift in C=N stretch, disappearance of phenolic O-H stretch |

Data for the complex of (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol

Development of Conjugates and Polymeric Materials incorporating the Chemical Compound

The functional groups of this compound also allow for its incorporation into larger molecular assemblies such as conjugates and polymeric materials. This can be a strategy to enhance its properties or to develop new materials with specific functions.

The concept of conjugating natural compounds with amino acids has been explored to improve pharmacokinetic characteristics and reduce toxicity. The amino and hydroxyl groups of this compound provide reactive handles for conjugation to other molecules, such as peptides, proteins, or other small molecules, through the formation of amide or ester linkages.

Furthermore, amino acids are valuable monomers for the synthesis of poly(amino acids), which are biodegradable and biocompatible polymers with applications in drug delivery and biomedical engineering. Poly(amino acids) can be synthesized through the polymerization of N-carboxyanhydrides of α-amino acids. It is conceivable that derivatives of this compound could be designed to act as monomers in polymerization reactions, leading to the formation of novel polymers with the pyridinol moiety incorporated into the polymer backbone or as a pendant group. Such materials could exhibit interesting properties for applications like controlled drug release or the development of functional biomaterials.

Structure-Reactivity Relationships in Novel Derivatives

The chemical reactivity of derivatives of this compound is intricately linked to the electronic and steric properties of the substituents introduced onto the pyridine core. The interplay of the inherent electron-donating effects of the amino and hydroxyl groups, the activating nature of the methyl group, and the influence of novel functionalities dictates the susceptibility of the molecule to various chemical transformations. Understanding these structure-reactivity relationships is paramount for the rational design and synthesis of new analogues with desired chemical properties.

The pyridine ring is inherently electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the strongly activating amino and hydroxyl groups, along with the weakly activating methyl group, significantly modulates this reactivity. These groups, particularly in the positions they occupy in this compound, increase the electron density of the ring, making it more susceptible to electrophilic attack.

The amino group at the 5-position and the hydroxyl group at the 3-position are powerful ortho- and para-directing activators. The methyl group at the 2-position further enhances this activation through a positive inductive effect. This collective activation suggests that electrophilic substitution reactions on derivatives of this compound will be significantly more facile than on unsubstituted pyridine. The regioselectivity of such reactions will be governed by the synergistic directing effects of these activating groups.

Conversely, the electron-rich nature of the this compound system generally disfavors nucleophilic aromatic substitution, unless a suitable leaving group is present on the ring and/or strong electron-withdrawing groups are introduced to decrease the electron density.

The reactivity of the exocyclic amino and hydroxyl groups also presents avenues for derivatization. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization. The hydroxyl group, being phenolic in nature, can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The relative reactivity of these two groups can be influenced by the reaction conditions, such as pH.

Computational studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the structure-reactivity relationships of this compound derivatives. By calculating parameters such as molecular electrostatic potential (MEP) maps, frontier molecular orbital energies (HOMO-LUMO), and atomic charges, it is possible to predict the most likely sites for electrophilic and nucleophilic attack and to quantify the electronic effects of different substituents.

The following data tables illustrate the predicted relative reactivity of hypothetical derivatives of this compound in common organic reactions based on the electronic nature of the substituents.

Table 1: Predicted Relative Reactivity of this compound Derivatives in Electrophilic Aromatic Substitution (e.g., Nitration)

| Derivative | Substituent at C4 | Substituent at C6 | Electronic Effect of Substituent(s) | Predicted Relative Reactivity | Predicted Major Regioisomer(s) |

| 1 | H | H | Reference | 1.0 | 4-nitro, 6-nitro |

| 2 | NO₂ | H | Strong EWG | < 1.0 | 6-nitro |

| 3 | H | OCH₃ | Strong EDG | > 1.0 | 4-nitro |

| 4 | Cl | H | Weak EWG (Inductive), Weak EDG (Resonance) | < 1.0 | 6-nitro |

| 5 | H | NHCOCH₃ | Moderate EDG | > 1.0 | 4-nitro |

Table 2: Predicted Relative Reactivity of this compound Derivatives in Nucleophilic Acylation of the 5-Amino Group

| Derivative | Substituent at C4 | Substituent at C6 | Electronic Effect of Substituent(s) on Amino Group Nucleophilicity | Predicted Relative Reactivity |

| 1 | H | H | Reference | 1.0 |

| 2 | NO₂ | H | Decreased (EWG) | < 1.0 |

| 3 | H | OCH₃ | Increased (EDG) | > 1.0 |

| 4 | Cl | H | Decreased (Inductive EWG) | < 1.0 |

| 5 | H | NHCOCH₃ | Decreased (Resonance delocalization) | < 1.0 |

These tables are based on established principles of physical organic chemistry. wikipedia.org The actual reactivity would need to be confirmed experimentally. For example, in electrophilic substitution, the strong directing effects of the amino and hydroxyl groups would likely lead to substitution at the C4 and C6 positions, which are ortho and para to these activating groups. The presence of an EWG at C4 would deactivate the ring and likely direct further substitution to the C6 position. Conversely, an EDG at C6 would further activate the ring, particularly at the C4 position.

In the case of nucleophilic acylation of the 5-amino group, the nucleophilicity of the nitrogen atom is key. Electron-withdrawing groups on the ring will decrease the electron density on the amino nitrogen, reducing its nucleophilicity and thus the reaction rate. Electron-donating groups will have the opposite effect. The amide group in derivative 5, while an EDG to the ring, decreases the nucleophilicity of the amino group it is attached to due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen.

No Scientific Data Available for this compound

A comprehensive search of available scientific literature and chemical databases has revealed no specific research data for the compound this compound corresponding to the requested biochemical and biological interaction mechanisms.

Despite a thorough investigation for information pertaining to the molecular target identification, enzyme inhibition, receptor binding, cellular pathway perturbations, and antimicrobial activity of this compound, no studies or datasets were found. The scientific community has not published any findings on this specific chemical entity that would allow for a detailed article as outlined.

Information is available for structurally related but distinct compounds, such as 6-Amino-2,4,5-trimethylpyridin-3-ol, which has been identified as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4) nih.gov. Additionally, studies on the metabolism of 2-amino-3-methylpyridine (B33374) have detailed the involvement of cytochrome P450 isozymes. However, these findings are not directly applicable to this compound, and any extrapolation would be scientifically unfounded.

Without any specific data on the biological interactions of this compound, it is not possible to construct the requested scientific article. The following sections, as per the user's outline, remain unaddressed due to the absence of relevant research:

Biochemical and Biological Interaction Mechanisms of 5 Amino 2 Methylpyridin 3 Ol

Mechanistic Studies of Antimicrobial Activity (non-human pathogens)

Further research would be required to elucidate the biochemical and biological properties of 5-Amino-2-methylpyridin-3-ol. At present, it remains a compound for which public domain scientific data on its biological or biochemical mechanisms of action is not available.

Antibacterial Action against Specific Strains

There is currently no specific research available on the antibacterial action of this compound against any particular bacterial strains. Generally, aminopyridine derivatives have been shown to possess antibacterial properties, which are thought to arise from their ability to interfere with various cellular processes in bacteria. For instance, some aminopyridines are known to disrupt the bacterial cell membrane or inhibit essential enzymes. nih.govnih.gov The cationic nature of some aminopyridine derivatives can facilitate electrostatic interactions with the negatively charged bacterial cell envelope, leading to membrane disruption and cell death. nih.gov Future research could explore the potential of this compound to act against common pathogens, and detailed studies would be required to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Antifungal Efficacy and Mechanism

Similarly, the antifungal efficacy and mechanism of this compound have not been documented. Antifungal agents often work by targeting structures unique to fungal cells, such as the cell wall or the synthesis of ergosterol, a key component of the fungal cell membrane. nih.gov Some nitrogen-containing heterocyclic compounds have shown promise as antifungal agents by inhibiting enzymes involved in fungal-specific metabolic pathways, such as amino acid biosynthesis. nih.gov For this compound, studies would be necessary to assess its activity against clinically relevant fungi like Candida or Aspergillus species and to elucidate its potential mode of action.

Interaction with Biomolecules: Proteins, Nucleic Acids, and Lipids

The interaction of this compound with key biomolecules such as proteins, nucleic acids, and lipids has not been specifically investigated. The functional groups present in the molecule—an amino group, a hydroxyl group, and a methyl group on a pyridine (B92270) ring—suggest the potential for various types of interactions.

Non-Covalent Interactions (Hydrogen Bonding, π-Stacking)

The amino and hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors. This suggests that the compound could form hydrogen bonds with the functional groups present in the side chains of amino acids in proteins or with the phosphate (B84403) backbone and bases of nucleic acids. nih.gov The pyridine ring provides a platform for π-stacking interactions with the aromatic rings of amino acids like tryptophan, tyrosine, and phenylalanine in proteins, or with the bases in DNA and RNA. rsc.org Such non-covalent interactions are crucial for the binding of small molecules to their biological targets. nih.gov

Interactive Data Table: Potential Non-Covalent Interactions of this compound

| Functional Group | Potential Interaction | Potential Biomolecular Partner |

| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Amino acid residues (e.g., Asp, Glu, Ser), Phosphate backbone of nucleic acids |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Amino acid residues, Phosphate backbone of nucleic acids |

| Pyridine Ring | π-Stacking | Aromatic amino acids (e.g., Phe, Tyr, Trp), Nucleic acid bases |

Covalent Adduct Formation

The potential for this compound to form covalent adducts with biomolecules is unknown. Covalent modification of biomolecules by small molecules can occur if the small molecule possesses a reactive electrophilic or nucleophilic center that can form a stable bond with a functional group on the biomolecule. numberanalytics.comyoutube.com While some halopyridines have been shown to act as covalent modifiers of proteins, there is no evidence to suggest that this compound would behave similarly under physiological conditions. nih.gov Research would be needed to explore if this compound can undergo metabolic activation to a reactive intermediate capable of forming covalent bonds with proteins, DNA, or lipids.

Cutting Edge Analytical Methodologies for 5 Amino 2 Methylpyridin 3 Ol

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. Due to the polar nature of 5-Amino-2-methylpyridin-3-ol, stemming from its amino and hydroxyl functional groups, specific HPLC approaches are required for effective separation and quantification.

Reversed-Phase HPLC (RP-HPLC) is a widely used method for the separation of a broad range of molecules. For polar compounds like substituted aminopyridines, which may have limited retention on traditional C18 columns, advanced column chemistries are employed to enhance interaction and improve resolution. A typical RP-HPLC method for a related compound, 5-amino-2-chloropyridine, has been developed, demonstrating the feasibility of this approach. reachdevices.com Such methods often utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with pH adjusted by orthophosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile. reachdevices.comnist.gov The use of smaller particle size columns (e.g., 2.7 µm) can lead to faster and more efficient separations. reachdevices.com

Interactive Table: Representative RP-HPLC Method Parameters for Aminopyridine Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Provides hydrophobic stationary phase for separation. Advanced bonding and end-capping reduce silanol (B1196071) interactions, improving peak shape for basic compounds. reachdevices.comnist.gov |

| Mobile Phase | Water (pH 3 with H₃PO₄) : Methanol (50:50, v/v) | The organic modifier (methanol) controls retention, while the acidic aqueous phase suppresses the ionization of silanol groups and protonates the basic analyte, leading to better peak symmetry. reachdevices.com |

| Flow Rate | 0.7 - 1.0 mL/min | Standard analytical flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and separation efficiency. reachdevices.com |

| Column Temp. | 40°C | Elevated temperature can reduce mobile phase viscosity, improve peak efficiency, and alter selectivity. reachdevices.com |

| Detection | UV at 254 nm | The pyridine (B92270) ring system provides strong UV absorbance, allowing for sensitive detection. reachdevices.com |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC, ensuring a sharp injection band. reachdevices.com |

For highly polar compounds that exhibit poor retention in reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. sarponggroup.com HILIC utilizes a polar stationary phase (such as bare silica (B1680970) or polar bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. sarponggroup.com A thin aqueous layer is formed on the stationary phase, and separation is achieved through the partitioning of polar analytes between this layer and the bulk organic mobile phase. sarponggroup.com